tigloidin

概要

説明

チグロイドインは、トロパンアルカロイドの一種であり、デュボアシア・ミオポロイデス、フィサリス・ペルービアナ、マンドラゴラ・トルコマニカなど、いくつかのナス科植物に少量含まれています 。 かつては、トロピグリンという商品名で、パーキンソン病治療薬として販売されていました 。 チグロイドインは、抗コリン作用で知られており、神経変性疾患の治療に有用です .

製法

合成経路と反応条件

チグロイドインは、トロパノールとチグロイルクロリドを塩基性条件下でエステル化することで合成できます 。 この反応は通常、ピリジンなどの塩基を用いて、反応中に生成される塩酸を中和して行います。 この反応は室温で行われ、チグロイドインが主要生成物として得られます。

工業的製法

チグロイドインの工業生産では、天然資源からトロパノールを抽出し、その後、チグロイルクロリドでエステル化します 。 このプロセスは、最終生成物の高収率と高純度を実現するために最適化されています。 超臨界CO2抽出や超高圧液体クロマトグラフィーなどの高度な技術が用いられ、植物抽出物からチグロイドインを分離および精製しています .

化学反応解析

反応の種類

チグロイドインは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: チグロイドインは酸化されて、さまざまな酸化生成物を形成します。

還元: チグロイドインの還元は、還元されたトロパン誘導体の形成につながる可能性があります。

置換: チグロイドインは、特にエステル基で、置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応には、アミンやアルコールなどの求核剤が関与することがよくあります。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなトロパン誘導体が含まれ、これらは医薬品化学でさらに利用できます .

科学研究における用途

チグロイドインは、いくつかの科学研究用途があります。

化学: 他のトロパンアルカロイドの合成における前駆体として使用されます。

生物学: 植物の代謝と二次代謝産物の生産における役割について研究されています。

準備方法

Synthetic Routes and Reaction Conditions

Tigloidine can be synthesized through the esterification of tropanol with tigloyl chloride under basic conditions . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields tigloidine as the primary product.

Industrial Production Methods

Industrial production of tigloidine involves the extraction of tropanol from natural sources, followed by its esterification with tigloyl chloride . The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as supercritical CO2 extraction and ultra-high-pressure liquid chromatography are employed to isolate and purify tigloidine from plant extracts .

化学反応の分析

Types of Reactions

Tigloidine undergoes several types of chemical reactions, including:

Oxidation: Tigloidine can be oxidized to form various oxidation products.

Reduction: Reduction of tigloidine can lead to the formation of reduced tropane derivatives.

Substitution: Tigloidine can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include various tropane derivatives, which can be further utilized in medicinal chemistry .

科学的研究の応用

Chemical Applications

Reference Compound in Tropane Alkaloid Studies

Tigloidin serves as a reference compound in the study of tropane alkaloids. Its structural similarities to other alkaloids like atropine and scopolamine facilitate comparative studies that enhance our understanding of their chemical behaviors and interactions.

Chemical Reactions

this compound undergoes several chemical reactions, including:

- Oxidation : Can be oxidized to form oxides.

- Reduction : Reduced forms can be synthesized using agents like lithium aluminum hydride.

- Substitution : Functional groups can be replaced through various substitution reactions.

Biological Applications

Anticholinergic Activity

this compound exhibits significant anticholinergic properties, which are crucial for its biological applications. It interacts with acetylcholine receptors, leading to decreased parasympathetic nervous system activity. This mechanism underlies its potential use in treating conditions characterized by excessive cholinergic activity, such as muscle rigidity and spasticity.

Research on Parkinson's Disease

Recent studies have investigated this compound's potential therapeutic effects for Parkinson's disease. Its ability to modulate cholinergic systems may help alleviate symptoms associated with this neurodegenerative disorder .

Medical Applications

Therapeutic Potential

this compound has been studied for its potential as an anti-Parkinson agent. The compound's anticholinergic effects may reduce tremors and muscle stiffness in patients suffering from this condition. Furthermore, its safety profile is being evaluated through various toxicity studies involving animal models .

Industrial Applications

Synthesis of Pharmacologically Active Compounds

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing other pharmacologically active compounds. Its unique chemical structure allows chemists to modify it for developing new drugs with enhanced efficacy or reduced side effects.

Summary Table of this compound Applications

| Application Area | Specific Uses | Mechanism/Effects |

|---|---|---|

| Chemistry | Reference compound for tropane alkaloid studies | Facilitates comparative chemical analysis |

| Biology | Anticholinergic activity | Reduces parasympathetic activity |

| Medicine | Potential anti-Parkinson agent | Alleviates symptoms of Parkinson's disease |

| Industry | Synthesis precursor for active pharmaceutical ingredients | Enables development of new drugs |

Case Studies

- Toxicity Studies on Datura stramonium : Research highlighted the safety profile of this compound when isolated from Datura stramonium, showing its effects on blood parameters and overall health in animal models . This study emphasizes the importance of understanding this compound's pharmacodynamics and safety before clinical application.

- Parkinson's Disease Research : A review of compounds derived from spices, including this compound, indicated potential benefits in managing Parkinson's disease symptoms. The study suggests that natural compounds may offer alternative therapeutic avenues alongside conventional treatments .

- Pharmacological Screening : In a pharmacological study, this compound was tested for its anti-inflammatory properties, demonstrating significant effects in reducing inflammation in animal models. This research contributes to the understanding of this compound's broader therapeutic applications beyond neurological disorders .

作用機序

チグロイドインは、抗コリン作用薬として作用することで効果を発揮します。 ムスカリン性アセチルコリン受容体に結合して阻害することで、中枢神経系におけるアセチルコリンの活性を低下させます 。 この阻害は、不随意運動の減少につながり、パーキンソン病などの病気の治療に役立ちます .

類似化合物との比較

類似化合物

アトロピン: 同様の抗コリン作用を持つ別のトロパンアルカロイド。

スコポラミン: 乗り物酔いや術後嘔吐に使用されることで知られています。

ヒヨスチアミン: さまざまな消化器疾患の治療に使用されます。

チグロイドインの独自性

チグロイドインは、チグロイルクロリドとの特異的なエステル化により、他のトロパンアルカロイドとは異なる薬理作用を示すため、独自性があります 。 特異的な結合親和性と代謝安定性により、医薬品化学において貴重な化合物となっています .

生物活性

Tigloidin, a tropane alkaloid primarily derived from plants in the Datura genus, has garnered attention for its diverse biological activities, particularly its anticholinergic properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

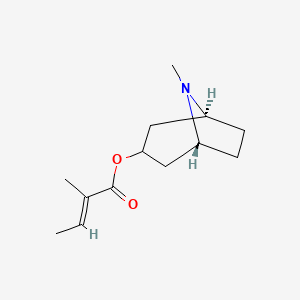

- Molecular Formula : C₁₃H₂₁NO₂

- Molecular Weight : 223.311 g/mol

- CAS Number : 495-83-0

- Density : 1.06 g/cm³

- Boiling Point : 290.2ºC at 760 mmHg

This compound is structurally related to atropine, sharing similar pharmacological properties, which positions it as a compound of interest in medicinal chemistry .

This compound primarily exerts its effects through anticholinergic activity . It binds to acetylcholine receptors, inhibiting the action of acetylcholine in the parasympathetic nervous system. This inhibition leads to various physiological responses, including:

- Reduction in salivation

- Prevention of tremors

- Decreased gastrointestinal motility

The compound's interaction with cholinergic systems may contribute significantly to its potential therapeutic applications, particularly in conditions characterized by excessive cholinergic activity, such as Parkinson's disease .

Anticholinergic Effects

Research indicates that this compound effectively reduces tremors and salivation induced by cholinergic agents like tremorine. In animal studies, doses ranging from 80 to 100 mg/kg have shown significant efficacy in preventing these symptoms .

Case Studies and Experimental Findings

- Study on Mice :

-

Behavioral Observations :

- In a controlled study involving rats, administration of aqueous and hydroalcoholic extracts of Datura stramonium, which contains this compound, resulted in observable changes in behavior such as increased heart rate (tachycardia), sedation phases, and altered locomotion patterns over a period of 72 hours .

- Pharmacological Studies :

Comparative Biological Activity Table

Safety and Toxicity

While this compound exhibits promising biological activity, safety studies are essential for understanding its therapeutic window. Research indicates that high doses can lead to significant side effects, including severe agitation and prolonged sedation in animal models .

特性

CAS番号 |

495-83-0 |

|---|---|

分子式 |

C13H21NO2 |

分子量 |

223.31 g/mol |

IUPAC名 |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbut-2-enoate |

InChI |

InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3 |

InChIキー |

UVHGSMZRSVGWDJ-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OC1CC2CCC(C1)N2C |

異性体SMILES |

C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C |

正規SMILES |

CC=C(C)C(=O)OC1CC2CCC(C1)N2C |

Key on ui other cas no. |

533-08-4 495-83-0 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。